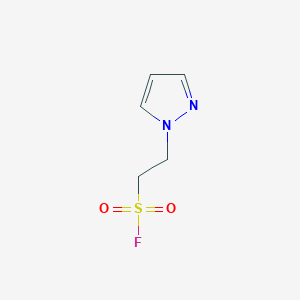

2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 1H-pyrazole with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

化学反応の分析

Types of Reactions

2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.

Oxidation and Reduction Reactions:

Major Products Formed

Substitution Reactions: The major products formed are sulfonamide or sulfonate derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: The products of these reactions are less commonly reported and may vary depending on the specific conditions employed.

科学的研究の応用

Synthetic Chemistry

2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride serves as a valuable building block in the synthesis of complex molecules. It is particularly useful for:

- Formation of Sulfonamide Derivatives : The sulfonyl fluoride group can be substituted with various nucleophiles (amines, alcohols) to yield sulfonamide or sulfonate derivatives.

- Click Chemistry : This compound can participate in SuFEx (sulfur(VI) fluoride exchange) reactions, allowing for the rapid assembly of complex structures from simple precursors .

| Application | Description |

|---|---|

| Building Block | Used in synthesizing pharmaceuticals and agrochemicals. |

| SuFEx Chemistry | Enables rapid formation of functionalized compounds. |

Biological Applications

The compound's unique properties make it a significant tool in biochemical research:

- Enzyme Inhibition Studies : It is being explored for its potential to inhibit specific enzymes, which could lead to new therapeutic strategies.

- Protein Modification : The reactivity of the sulfonyl fluoride group allows for covalent modifications of proteins, providing insights into protein function and interactions.

| Biological Application | Potential Impact |

|---|---|

| Enzyme Inhibition | Development of new drugs targeting specific pathways. |

| Protein Modification | Understanding protein dynamics and interactions. |

Medicinal Chemistry

Research is ongoing to evaluate its therapeutic potential:

- Drug Development : The compound's ability to modify biological targets suggests its utility in developing novel drugs aimed at various diseases .

| Medicinal Chemistry Application | Potential Outcome |

|---|---|

| Drug Development | New therapeutic agents targeting specific diseases. |

Case Study 1: Synthesis and Application in Drug Discovery

A recent study demonstrated the use of this compound in synthesizing a library of sulfonamide derivatives that showed promising activity against specific cancer cell lines. The derivatives were evaluated for their cytotoxicity and selectivity, leading to the identification of several candidates for further development.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. Researchers utilized it to modify a key enzyme involved in metabolic pathways, revealing its potential as a lead compound for designing inhibitors that could regulate metabolic diseases.

作用機序

The mechanism of action of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification . This interaction can disrupt normal cellular processes, making the compound a valuable tool in biochemical research and drug development .

類似化合物との比較

Similar Compounds

2-(1H-pyrazol-1-yl)ethane-1-sulfonamide: This compound is similar in structure but contains a sulfonamide group instead of a sulfonyl fluoride group.

2-(1H-pyrazol-1-yl)ethane-1-sulfonate: This compound contains a sulfonate group and exhibits different reactivity compared to the sulfonyl fluoride derivative.

Uniqueness

2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring covalent modification of proteins or other nucleophilic targets .

生物活性

2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical structure and properties:

- Chemical Formula : CHFNOS

- Molecular Weight : 227.23 g/mol

- Functional Groups : Pyrazole ring, sulfonyl fluoride

The biological activity of this compound is primarily attributed to its ability to act as a covalent modifier of proteins. The sulfonyl fluoride group can form stable covalent bonds with nucleophilic residues in proteins, such as serine and cysteine, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of protease inhibition and as an activity-based probe in chemical biology .

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

- Enzyme Inhibition : It has been shown to inhibit serine proteases effectively, which are involved in numerous physiological processes and disease states.

- Antimicrobial Activity : Some derivatives of pyrazole compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Anticancer Properties : Pyrazole derivatives are known for their anticancer activities due to their ability to inhibit specific kinases involved in cancer progression. The structure of this compound may contribute to similar effects .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Strong inhibition of serine proteases | |

| Antimicrobial | Notable activity against bacterial strains | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on serine proteases, this compound was found to inhibit enzyme activity with an IC50 value indicating potent inhibitory action. The mechanism was confirmed through kinetic studies showing a decrease in substrate turnover rates.

Case Study 2: Antimicrobial Efficacy

Research involving the synthesis of various pyrazole derivatives indicated that certain compounds exhibited significant antifungal activity against pathogenic fungi such as Candida albicans. The structure-activity relationship (SAR) analyses revealed that the presence of the sulfonyl fluoride group enhances the bioactivity by improving binding affinity to microbial targets .

特性

IUPAC Name |

2-pyrazol-1-ylethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZIKEUKCQSPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285726 | |

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461713-97-2 | |

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。